molecular formula C13H12O2 B1603278 6-Ethoxy-2-naphthaldehyde CAS No. 757230-55-0

6-Ethoxy-2-naphthaldehyde

Cat. No. B1603278
M. Wt: 200.23 g/mol
InChI Key: OSGZDTOUNPFJEP-UHFFFAOYSA-N
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Description

6-Ethoxy-2-naphthaldehyde is an organic compound with the molecular formula C13H12O2. It is used in various applications, including as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes .


Synthesis Analysis

The synthesis of 6-Ethoxy-2-naphthaldehyde can be achieved by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via Grignard reaction . The title compound was synthesized and characterized by the X-ray diffraction method .


Molecular Structure Analysis

The compound crystallizes in the orthorhombic space group Pcab with cell parameters a = 7.4720 (8)Å, b = 15.6800 (11)Å, c = 16.4010 (15)Å, Z = 8 . The structure exhibits intermolecular hydrogen bonds of the type C-H···O .


Chemical Reactions Analysis

The typical photochemical behavior of naphthaldehydes is completely altered in the presence of Lewis acids . Without Lewis acids, reactions at the carbonyl group are exclusively observed while Lewis acids facilitate a visible light-mediated cycloaddition at the arene core providing access to products of aromatic C–H functionalization via cyclobutane intermediates .


Physical And Chemical Properties Analysis

The molecular weight of 6-Ethoxy-2-naphthaldehyde is 200.23 g/mol . The deshielding signal at 165.25 ppm is assigned to the C15 carbon atom of 6-ethoxy-2-aminobenzothiazolium moiety .

Scientific Research Applications

Green Synthesis Methods

  • Eco-Friendly Synthesis : 2-Ethoxy-1-naphthaldehyde has been synthesized from 2-naphthol through environmentally friendly methods, resulting in high yields and reduced environmental impact (Chen Yan-ming, 2012).

Synthesis and Characterization

  • Synthesis Techniques : The compound 6-Methoxy-2-naphthaldehyde, closely related to 6-Ethoxy-2-naphthaldehyde, has been synthesized through various chemical reactions, including Grignard reactions, demonstrating high yields and effective purification methods (Tong Guo-tong, 2007).
  • Structural Characterization : The structure and properties of 6-Methoxy-2-naphthaldehyde have been characterized using various spectroscopic techniques, confirming its formation and potential applications in nonlinear optical properties (L. Wang, 2007).

Applications in Chemistry

  • Fluorogenic Aldehydes : A fluorogenic aldehyde bearing a 1,2,3-triazole moiety, related to 6-Methoxy-2-naphthaldehyde, has been developed for monitoring aldol reactions, showcasing its utility in enhancing fluorescence and chemical analysis (Haiming Guo, F. Tanaka, 2009).
  • Chemosensors for Metal Ions : 2-Hydroxy-1-naphthaldehyde, a compound structurally similar to 6-Ethoxy-2-naphthaldehyde, has been used as a chemosensor for Al3+ ions based on chelation-enhanced fluorescence, illustrating its potential in detecting specific metal ions (Y. Liu, C. Chen, An-Tai Wu, 2012).

Nonlinear Optical Properties

  • NLO Property Characterization : The nonlinear optical properties of 6-Methoxy-2-naphthaldehyde have been studied, revealing its efficacy in second harmonic generation, which is significant for various optical applications (B. Sarojini, B. Narayana, J. Indira, K. G. Lobo, 2005).

Medicinal Chemistry

  • Precursor for Drug Synthesis : 6-Methoxy-2-naphthaldehyde has been used as a precursor in the synthesis of the drug Naproxen, demonstrating its importance in pharmaceutical synthesis (S. Mahmood, C. Brennan, M. Hossain, 2002).

Biological Applications

Fluorometric Assays

Safety And Hazards

6-Ethoxy-2-naphthaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, contact with skin and eyes, and ingestion . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

properties

IUPAC Name

6-ethoxynaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-2-15-13-6-5-11-7-10(9-14)3-4-12(11)8-13/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGZDTOUNPFJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10615149
Record name 6-Ethoxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethoxy-2-naphthaldehyde

CAS RN

757230-55-0
Record name 6-Ethoxynaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10615149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JI Manzano, F Cochet, B Boucherle… - European Journal of …, 2016 - Elsevier
Based on a screening process, we targeted substituted thiosemicarbazone as potential antileishmanial agents. Our objective was to identify the key structural elements contributing to …
Number of citations: 20 www.sciencedirect.com
M Vilches-Herrera, J Miranda-Sepúlveda… - Bioorganic & medicinal …, 2009 - Elsevier
A series of naphthylisopropylamine and N-benzyl-4-methylthioamphetamine derivatives were evaluated as monoamine oxidase inhibitors. Their potencies were compared with those of …
Number of citations: 40 www.sciencedirect.com
N Matsunaga, T Kaku, A Ojida, T Tanaka, T Hara… - Bioorganic & medicinal …, 2004 - Elsevier
A series of 1- and 4-(2-naphthylmethyl)-1H-imidazoles (3 and 4) has been synthesized and evaluated as C 17,20 -lyase inhibitors. Several 6-methoxynaphthyl derivatives showed …
Number of citations: 85 www.sciencedirect.com

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